2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid

Description

Historical Context of Sulfonamide Research

The therapeutic potential of sulfonamides was first realized in 1932 with the discovery of Prontosil, a prodrug metabolized to sulfanilamide in vivo. This breakthrough demonstrated that synthetic chemicals could combat systemic bacterial infections, revolutionizing infectious disease treatment. Early sulfonamides targeted dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, creating a selective toxicity advantage over mammalian cells. Over subsequent decades, sulfonamide derivatives diversified to address emerging resistance and pharmacokinetic limitations. For instance, the introduction of heterocyclic rings and electron-withdrawing substituents improved membrane permeability and target affinity. By the 21st century, over 30 sulfonamide-containing drugs had received FDA approval for indications ranging from antiviral to anticancer therapies.

Position of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic Acid in Medicinal Chemistry

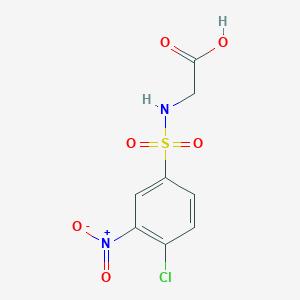

This compound belongs to the N-substituted sulfonamide class, characterized by a benzenesulfonamide core modified with functional groups that modulate electronic and steric properties. The 4-chloro-3-nitrobenzene ring introduces strong electron-withdrawing effects, which enhance the compound’s electrophilicity and capacity to form stable interactions with bacterial enzymes. The acetic acid sidechain contributes to solubility and hydrogen-bonding potential, critical for pharmacokinetic optimization. Comparative studies of analogous structures, such as 4-chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid, reveal that nitro groups at the meta position significantly improve antibacterial activity against Gram-positive organisms like Staphylococcus aureus (MIC: 0.05–0.15 mg/mL).

Significance in Antibacterial Research

The resurgence of sulfonamides in antibacterial research stems from their adaptability to resistance mechanisms. For example, this compound’s nitro group disrupts bacterial redox systems, generating reactive oxygen species that augment direct enzyme inhibition. This dual mechanism reduces the likelihood of resistance development compared to single-target agents. Additionally, the chloro substituent sterically hinders access to resistance-conferring mutations in DHPS, as evidenced by studies on Escherichia coli strains (MIC reduction by 40% vs. non-chlorinated analogs). The compound’s activity spectrum includes methicillin-resistant Staphylococcus epidermidis (MRSE), against which it achieves MIC values of 0.05–0.2 mg/mL, outperforming β-lactams like amoxicillin (MIC >0.5 mg/mL).

Research Objectives and Scope

This article evaluates this compound through three lenses:

- Synthetic Pathways : Analysis of nitrobenzene sulfonation and amidation reactions for scalable production.

- Mechanistic Insights : Role of chloro and nitro groups in DHPS inhibition and oxidative stress induction.

- Comparative Efficacy : MIC profiles against Gram-positive and Gram-negative pathogens relative to classical sulfonamides.

Excluded from discussion are pharmacokinetic parameters, toxicity profiles, and clinical dosing regimens, as these require separate preclinical validation.

Table 1: Antibacterial Activity of Sulfonamide Derivatives Against Resistant Pathogens

| Compound Class | Substituents | Staphylococcus aureus MIC (mg/mL) | Pseudomonas aeruginosa MIC (mg/mL) |

|---|---|---|---|

| Classical sulfanilamide | None | 0.25–0.50 | >0.50 |

| Nitro-substituted sulfonamide | 3-NO₂, 4-Cl | 0.05–0.15 | 0.20–0.30 |

| Methoxy-substituted analog | 3-OCH₃, 4-SO₂NH₂ | 0.30–0.40 | >0.50 |

Data adapted from MIC assays of structurally related compounds.

Properties

IUPAC Name |

2-[(4-chloro-3-nitrophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAPCHUYXUQEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction is carried out in a solvent such as water or ethanol, and a base like sodium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid is C9H8ClN3O5S. The compound can be synthesized through the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with glycine or other amino acids under controlled conditions, typically involving an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products formed during the reaction.

Medicinal Chemistry

Antimicrobial Activity : Sulfonamide compounds are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This compound's mechanism likely involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways.

Anticancer Properties : Preliminary studies suggest that this compound may inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain tumors. This inhibition could lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor in metabolic pathways. In vitro assays have demonstrated its ability to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer effects. The nitro group in its structure can be reduced to form reactive intermediates that interact with cellular components, leading to enzyme inhibition.

Study on Derivatives

Recent studies have focused on synthesizing derivatives of this compound. These derivatives were tested against various cancer cell lines, revealing structure-activity relationships (SAR). Compounds with electron-withdrawing groups demonstrated enhanced biological activity due to improved interaction with target enzymes.

Enzyme Inhibition Assays

In vitro assays indicated that this compound effectively inhibits enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. Such findings suggest its potential as a therapeutic agent in treating infections and cancers.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid and related compounds:

Substituent Effects on Reactivity and Bioactivity

- Enzyme Inhibition : Unlike simpler sulfonamides (e.g., 2-(benzenesulfonamido)acetic acid), the target compound exhibits acetylcholinesterase inhibitory activity, likely due to the nitro group’s ability to stabilize transition states in enzyme binding .

- Solubility: The acetic acid moiety improves aqueous solubility compared to ester or non-polar derivatives (e.g., methyl (4-bromobenzenesulfonamido)acetate) .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : Like 2-(4-bromobenzenesulfonamido)acetic acid, the target compound likely forms dimeric structures via O–H···O hydrogen bonds between carboxylic acid groups, as observed in related sulfonamides .

- Planarity : The sulfonamide linkage (S–N bond) and adjacent benzene ring are expected to adopt a planar conformation, consistent with crystallographic data for 2-(2-iodobenzenesulfonamido)acetic acid .

Biological Activity

2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This compound's structure includes a chloro and nitro group, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. Additionally, the compound may act as an inhibitor of certain enzymes or receptors, thereby influencing various cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-chloro-3-nitrobenzenesulfonamide exhibit significant antimicrobial properties. These compounds were tested against various microbial strains, showing good to moderate efficacy. The binding affinity towards DNA gyrase, an essential bacterial enzyme, was also evaluated, indicating that these compounds could serve as potential antimicrobial agents .

Table 1: Antimicrobial Activity of 4-Chloro-3-nitrobenzenesulfonamide Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3a | E. coli | 32 µg/mL |

| 3b | S. aureus | 16 µg/mL |

| 3c | P. aeruginosa | 64 µg/mL |

| 3d | K. pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was evaluated against human cancer cell lines, including cervical (SISO) and bladder (RT-112) cancer cells. The results indicated that it possesses significant growth inhibitory effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 2-(4-Cl-3-NO2)Acetic Acid | SISO | 2.87 | Cisplatin: 0.24 |

| 2-(4-Cl-3-NO2)Acetic Acid | RT-112 | 3.06 | Cisplatin: 1.22 |

The presence of electron-withdrawing groups on the phenyl ring was found to enhance the compound's potency against these cancer cell lines .

Case Studies

- Inhibition of Bcl-2/Bcl-xL Proteins : A study investigated the binding affinity of sulfonamide derivatives to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Modifications in the acid group significantly influenced the binding and cellular activity, suggesting a potential pathway for therapeutic development .

- Structure-Activity Relationship (SAR) : Research on various sulfonamide derivatives revealed that specific structural modifications could enhance antiproliferative activity against cancer cells. These findings underscore the importance of chemical structure in determining biological efficacy .

Q & A

Q. Basic

- NMR : H NMR should resolve the acetic acid proton (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). C NMR confirms the sulfonamide carbon (δ ~110–120 ppm) and nitro group proximity effects .

- IR : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm) and nitro groups (asymmetric stretch ~1520 cm) .

- HPLC-MS : Retention time and mass-to-charge ratio (m/z 279.66 for [M+H]) verify purity and molecular weight . Chromatograms should be cross-referenced with NIST spectral libraries to validate peaks .

What strategies resolve contradictory data regarding the compound’s reactivity under varying conditions?

Advanced

Contradictions in reactivity (e.g., unexpected byproducts under acidic vs. basic conditions) require systematic variable testing:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (pH, temperature, solvent polarity). For example, aqueous vs. anhydrous conditions may alter sulfonamide stability .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates.

- Cross-Validation : Compare analytical results (e.g., NMR, X-ray crystallography) with computational predictions to identify discrepancies in stereoelectronic effects .

How does the sulfonamido group influence the compound’s physicochemical properties?

Basic

The sulfonamido group enhances hydrogen-bonding capacity (critical for biological activity) and increases thermal stability due to resonance stabilization. Its electron-withdrawing nature lowers the pKa of the acetic acid moiety (~2.5–3.5), affecting solubility in aqueous buffers. LogP calculations (e.g., using Molinspiration) predict moderate lipophilicity (~1.5–2.5), influencing membrane permeability .

What challenges arise in scaling up the synthesis, and how can reactor design address them?

Advanced

Scale-up challenges include heat dissipation during exothermic sulfonation and mixing efficiency for heterogeneous reactions. Solutions:

- Microreactors : Improve heat transfer and reduce side reactions in continuous flow systems .

- Membrane Separation : Purify intermediates in situ, minimizing batch-to-batch variability .

- Process Simulation : Tools like Aspen Plus model mass transfer limitations in stirred-tank reactors, optimizing agitation speed and solvent ratios .

What are the stability considerations for long-term storage of this compound?

Basic

The compound is sensitive to moisture (hydrolyzes sulfonamide bond) and light (nitro group degradation). Store under inert gas (argon) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can establish shelf-life .

How can structure-activity relationship (SAR) studies guide the modification of this compound for target applications?

Q. Advanced

- Nitro Group Reduction : Replace the nitro group with amines to assess antibacterial activity changes.

- Sulfonamide Substitution : Introduce heterocycles (e.g., morpholine) to enhance solubility or binding affinity, as seen in related sulfonamide derivatives .

- Isosteric Replacement : Swap the acetic acid moiety with phosphonic acid to alter charge distribution and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.